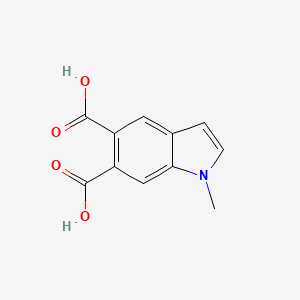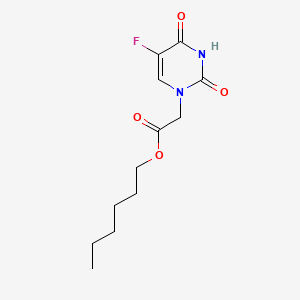![molecular formula C15H10N2O5 B12901516 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione CAS No. 6327-81-7](/img/structure/B12901516.png)
1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties. It is also referred to as N,N’-1,3-Phenylene bismaleimide. This compound is characterized by the presence of two pyrrole-2,5-dione groups attached to a 4-methoxy-1,3-phenylene core. It is widely used in various industrial and scientific applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with 4-methoxy-1,3-phenylenediamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and performance in various applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the pyrrole-2,5-dione groups, which are highly electrophilic .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione)
- 1,1’-(4-Methyl-1,3-phenylene)bis(1H-pyrrole-2,5-dione)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s solubility and interaction with other molecules, making it suitable for specific applications .
Properties
CAS No. |
6327-81-7 |
|---|---|
Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-11-3-2-9(16-12(18)4-5-13(16)19)8-10(11)17-14(20)6-7-15(17)21/h2-8H,1H3 |
InChI Key |
LDMQQZHFIIHDQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
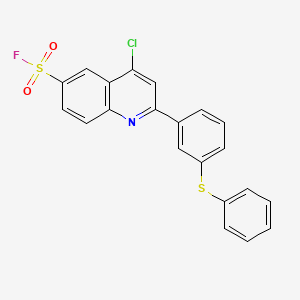
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)

![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

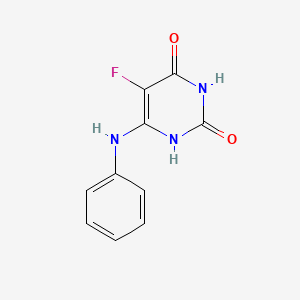
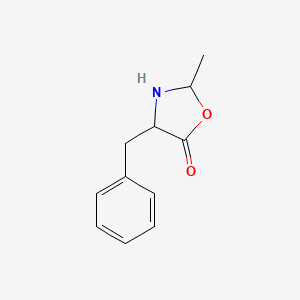
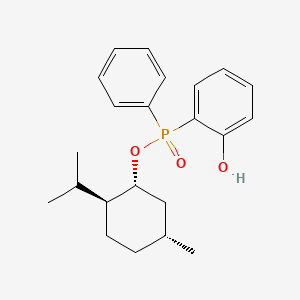
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)
